molecular formula C10H12N4O2 B2657462 Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2092272-78-9

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2657462
CAS No.: 2092272-78-9
M. Wt: 220.232
InChI Key: VLARFQCXJJMGTR-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at position 7, a methyl group at position 5, and an ethyl ester at position 3 (Figure 1). Its synthesis typically involves reacting ethyl 5-aminopyrazole-4-carboxylate with appropriate electrophilic agents under basic conditions. For instance, LiHMDS in THF at 0°C was used to generate derivatives with yields ranging from 16% to 35% after chromatographic purification .

The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry, which reveal characteristic signals for the amino (δ ~5–6 ppm), methyl (δ ~2.5 ppm), and ester (δ ~4.3 ppm, q) groups .

Properties

IUPAC Name

ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARFQCXJJMGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of deep eutectic solvents (DES) has been reported to enhance the yield and simplify the work-up process, making it more environmentally friendly . These methods ensure high purity and consistency, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits several biological activities that make it a candidate for further research in pharmacology.

Antioxidant Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, possess significant antioxidant capabilities. In studies assessing the antioxidant activity of related compounds, some exhibited half-maximal inhibitory concentrations (IC50) comparable to ascorbic acid, a well-known antioxidant . This suggests potential applications in combating oxidative stress-related diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown zones of inhibition indicating effective antibacterial action against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of breast cancer cells (e.g., MCF-7 cell line), indicating its potential as an anticancer agent .

Therapeutic Applications

Given its biological profile, this compound holds promise for various therapeutic applications:

Neurological Disorders

The compound's interaction with peripheral benzodiazepine receptors suggests potential use in treating neurological conditions such as anxiety or depression by modulating neurotransmitter systems .

Inflammatory Diseases

With its COX-2 inhibitory properties, it may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative for managing pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

StudyFocusFindings
Selleri et al. (2005)Peripheral benzodiazepine receptor ligandsIdentified selective ligands with potential therapeutic benefits in anxiety disorders.
Almansa et al. (2001)COX-2 inhibitorsDemonstrated anti-inflammatory effects comparable to existing NSAIDs with reduced side effects.
Chen et al. (2004)CRF1 antagonistsShowed promise in reducing stress-induced behaviors in animal models.

Mechanism of Action

The mechanism by which Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, its anti-tumor activity is attributed to the inhibition of kinases involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Amino groups at position 7 (target compound) improve hydrogen-bonding capacity compared to aryl or alkyl substituents, enhancing interactions in enzyme binding pockets .
  • Synthetic Efficiency: Electron-withdrawing groups (e.g., CF₃ in ) or aromatic rings (e.g., phenyl in ) often require milder conditions and give higher yields than amino-substituted derivatives.
  • Steric Effects : Bulky substituents (e.g., benzyl or isopropylidene groups in ) reduce yields due to steric hindrance during cyclization.

Stability and Reactivity

  • Ester Hydrolysis: The ethyl ester in pyrazolo[1,5-a]pyrimidine-3-carboxylates is prone to decarboxylation under acidic or basic conditions. For example, alkaline hydrolysis of ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate yielded decarboxylated products as the major product .
  • Metabolic Stability : The ester group in the target compound is metabolically labile. Replacing it with amides (e.g., in B-Raf inhibitors) improved microsomal stability and potency .

Biological Activity

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 1224944-77-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes such as kinases and proteases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells, where it may induce apoptosis or inhibit proliferation .
  • Antioxidant Activity : Research indicates that this compound also possesses antioxidant properties, which can protect cells from oxidative stress and damage .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanism : It was found to inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .

Antibacterial Properties

In addition to its anticancer activity, this compound has demonstrated antibacterial effects against several strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
MDPI (2021)Highlighted its potential as an anticancer agent due to enzyme inhibition and apoptosis induction .
ACS Journal (2023)Reported significant apoptosis induction in cancer cell lines upon treatment with the compound .
RSC Publishing (2020)Discussed its dual role as a fluorescent probe and its biological activity in cancer cells .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves multi-step protocols starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives (e.g., 5-aminopyrazole) with enaminones or α,β-unsaturated ketones under acidic or basic conditions .
  • Pyrimidine ring closure : Reaction of the pyrazole intermediate with nitriles or enamines, often in solvents like ethanol or DMF, to form the fused pyrazolo[1,5-a]pyrimidine core .
  • Esterification : Introduction of the ethyl carboxylate group via reaction with ethanol and acid catalysts .
    For example, in a study by Pal et al., ethyl 7-phenyl derivatives were synthesized using a three-component reaction, with yields optimized to 95% under ultrasonic irradiation in ethanol:water (1:1) .

Q. What spectroscopic and analytical methods are used to confirm the compound’s structure?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For instance, singlet peaks for the methyl group (δ ~2.68 ppm) and ester protons (δ ~4.31 ppm) are diagnostic .
  • X-ray crystallography : Crystal structure analysis reveals non-coplanar arrangements of substituents (e.g., phenyl rings at 147° torsion angles relative to the pyrimidine core) and intermolecular interactions (C–H···O hydrogen bonds, π-π stacking) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 216.2) .

Advanced Research Questions

Q. How do reaction conditions influence the yield and regioselectivity of pyrazolo[1,5-a]pyrimidine derivatives?

Optimization studies highlight:

  • Solvent systems : Ethanol:water (1:1) under ultrasonic irradiation enhances reaction rates and yields (95%) by promoting efficient mixing and energy transfer .
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., K2_2CO3_3) conditions direct cyclization pathways. For example, LiHMDS in THF facilitates regioselective coupling with sugar moieties .
  • Temperature : Room-temperature reactions minimize side products, while reflux conditions may improve cyclization efficiency .

Q. What mechanistic challenges arise during hydrolysis or decarboxylation of the ester group?

  • Alkaline vs. acidic conditions : Hydrolysis in alkaline media (e.g., NaOH) often leads to partial decarboxylation, while acidic conditions (e.g., HCl) favor complete decarboxylation, yielding 3-unsubstituted derivatives .
  • Steric effects : Bulky substituents at the 5- or 7-positions hinder ester hydrolysis, requiring prolonged reaction times or elevated temperatures .

Q. How do substituents at the 5- and 7-positions modulate biological activity?

  • Methyl vs. phenyl groups : Methyl groups enhance metabolic stability, while phenyl groups improve binding affinity to targets like kinases. For example, ethyl 5-methyl-7-phenyl derivatives showed potent inhibition of glucocerebrosidase, a therapeutic target in Gaucher disease .
  • Amino groups : The 7-amino substituent enables hydrogen bonding with biological targets, as seen in non-benzodiazepine ligands interacting with GABAA_A receptors .

Q. How can NMR spectroscopy resolve stereoisomers or regioisomers in pyrazolo[1,5-a]pyrimidine derivatives?

  • Anti vs. syn isomers : 1^1H NMR coupling constants and NOESY correlations distinguish stereoisomers. For instance, anti-isomers exhibit distinct splitting patterns for methylene protons adjacent to the pyrimidine nitrogen .
  • Regioselective labeling : Isotopic labeling (e.g., 15^{15}N) clarifies electronic environments, aiding assignments in complex mixtures .

Data Contradictions and Resolutions

  • Synthetic yields : Reported yields vary from 13% to 95% depending on substituents and conditions. For example, phenyl-substituted derivatives showed lower yields (13%) due to steric hindrance, while methyl-substituted analogs achieved 52–95% .
  • Decarboxylation pathways : Conflicting reports on hydrolysis outcomes (partial vs. complete decarboxylation) underscore the need for precise pH control and reaction monitoring via TLC or HPLC .

Key Research Applications

  • Medicinal chemistry : Serves as a scaffold for kinase inhibitors and GABAA_A receptor ligands .
  • Materials science : Derivatives exhibit tunable electronic properties for optoelectronic applications .

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